molecular formula C24H48 B14416789 2-(3,7-Dimethyltridecyl)-1,1,3-trimethylcyclohexane CAS No. 86960-67-0

2-(3,7-Dimethyltridecyl)-1,1,3-trimethylcyclohexane

Cat. No.: B14416789
CAS No.: 86960-67-0
M. Wt: 336.6 g/mol
InChI Key: GWHZUZHGLHAXSM-UHFFFAOYSA-N
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Description

2-(3,7-Dimethyltridecyl)-1,1,3-trimethylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a long alkyl chain and multiple methyl groups. This compound belongs to the class of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,7-Dimethyltridecyl)-1,1,3-trimethylcyclohexane typically involves the alkylation of a cyclohexane derivative with a long-chain alkyl halide. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic hydrogenation of corresponding alkenes or alkynes. The process requires high pressure and temperature conditions, along with the presence of a metal catalyst such as palladium or platinum.

Chemical Reactions Analysis

Types of Reactions

2-(3,7-Dimethyltridecyl)-1,1,3-trimethylcyclohexane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting any unsaturated bonds to saturated ones.

    Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts

    Substitution: Chlorine (Cl₂), bromine (Br₂)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated alkanes

Scientific Research Applications

2-(3,7-Dimethyltridecyl)-1,1,3-trimethylcyclohexane has various applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and kinetics of alkylation and substitution reactions.

    Biology: Investigated for its potential biological activity and interactions with cellular membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of specialty chemicals and as a component in lubricants and surfactants.

Mechanism of Action

The mechanism of action of 2-(3,7-Dimethyltridecyl)-1,1,3-trimethylcyclohexane involves its interaction with hydrophobic environments, such as lipid bilayers in cell membranes. The compound’s long alkyl chain allows it to embed within the lipid bilayer, potentially affecting membrane fluidity and permeability. This interaction can influence various cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,7-Dimethyloctyl)-1,1,3-trimethylcyclohexane
  • 2-(3,7-Dimethyldodecyl)-1,1,3-trimethylcyclohexane
  • 2-(3,7-Dimethylnonyl)-1,1,3-trimethylcyclohexane

Uniqueness

2-(3,7-Dimethyltridecyl)-1,1,3-trimethylcyclohexane is unique due to its specific alkyl chain length and substitution pattern on the cyclohexane ring. This structural uniqueness can result in distinct physical and chemical properties, such as solubility, melting point, and reactivity, compared to other similar compounds.

Properties

CAS No.

86960-67-0

Molecular Formula

C24H48

Molecular Weight

336.6 g/mol

IUPAC Name

2-(3,7-dimethyltridecyl)-1,1,3-trimethylcyclohexane

InChI

InChI=1S/C24H48/c1-7-8-9-10-13-20(2)14-11-15-21(3)17-18-23-22(4)16-12-19-24(23,5)6/h20-23H,7-19H2,1-6H3

InChI Key

GWHZUZHGLHAXSM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)CCCC(C)CCC1C(CCCC1(C)C)C

Origin of Product

United States

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